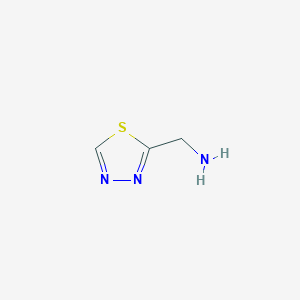

(1,3,4-Thiadiazol-2-yl)methanamine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Core in Drug Discovery

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in the design and development of new drugs. nih.govnih.gov Its significance stems from its unique chemical properties and its ability to act as a bioisostere for other key chemical groups, such as pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with biological targets, including enzymes and receptors, and in some cases, interfere with processes like DNA replication. mdpi.com

The mesoionic character of the 1,3,4-thiadiazole ring is another crucial feature, enabling it to traverse biological membranes and effectively reach its target proteins. mdpi.com Furthermore, the presence of carbon-sulfur sigma orbitals creates regions of low electron density on the sulfur atom, facilitating interactions with biological targets. mdpi.com This combination of properties makes the 1,3,4-thiadiazole scaffold a versatile and highly sought-after component in the medicinal chemist's toolkit. researchgate.neteurekaselect.com

Historical Context and Evolution of Thiadiazole Research

The journey of thiadiazole research in medicinal chemistry has been one of continuous discovery and innovation. Since the initial synthesis of 1,3,4-thiadiazole compounds with antibacterial activity in the 1950s, the field has witnessed the development of numerous derivatives with a wide array of therapeutic applications. nih.gov Early research laid the groundwork, and over the decades, medicinal chemists have extensively explored the structure-activity relationships of these compounds. nih.govresearchgate.net

The evolution of research has been marked by the strategic modification of the thiadiazole ring to enhance potency and reduce toxicity. researchgate.net This has led to the creation of hybrid molecules, where the 1,3,4-thiadiazole core is combined with other pharmacologically active moieties to produce compounds with diverse and potent biological effects. nih.gov The ongoing investigation into novel synthetic methodologies, such as one-pot synthesis techniques, continues to expand the chemical space of accessible 1,3,4-thiadiazole derivatives, paving the way for the discovery of next-generation therapeutics. encyclopedia.pub

Overview of Pharmacological Relevance of 1,3,4-Thiadiazole Derivatives

The pharmacological importance of 1,3,4-thiadiazole derivatives is vast and well-documented. This versatile scaffold is a key structural component in a multitude of drugs spanning various therapeutic categories. nih.gov The inherent bioactivity of the 1,3,4-thiadiazole moiety has been shown to be enhanced through various substitutions and modifications, allowing for the fine-tuning of their pharmacological profiles. researchgate.net

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of biological activities, as detailed in the table below.

| Pharmacological Activity | Description | Key Research Findings |

| Antimicrobial | Effective against a range of bacteria and fungi. researchgate.netijpcbs.com | Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com Others have displayed potent antifungal properties. nih.gov |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. nih.govresearchgate.net | Certain derivatives have demonstrated potent anticancer activity, with some showing selectivity towards specific cancer cell types. mdpi.comresearchgate.net |

| Antiviral | Inhibit the replication of various viruses. nih.govnih.gov | Research has highlighted the potential of these compounds in combating viruses like the tobacco mosaic virus. researchgate.net |

| Anti-inflammatory | Possess properties that can reduce inflammation. researchgate.netnih.gov | Studies have identified derivatives with appreciable anti-inflammatory activity. nih.gov |

| Anticonvulsant | Show potential in managing seizures. nih.govresearchgate.net | The 1,3,4-thiadiazole nucleus is a feature in compounds with known anticonvulsant effects. nih.gov |

| Antitubercular | Active against Mycobacterium tuberculosis. mdpi.com | Some derivatives have shown significant inhibition against multidrug-resistant tuberculosis strains. mdpi.com |

This broad range of activities underscores the immense therapeutic potential of the 1,3,4-thiadiazole scaffold in addressing a wide variety of diseases. researchgate.netmdpi.comsarpublication.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOALIGCJKNQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618725 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389630-98-2 | |

| Record name | 1,3,4-Thiadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389630-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,4 Thiadiazol 2 Yl Methanamine and Its Analogues

Classical and Contemporary Approaches to 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring is a well-established area of organic synthesis, with numerous methods available. A predominant and versatile strategy involves the cyclization of thiosemicarbazide (B42300) and its derivatives.

Thiosemicarbazides serve as fundamental building blocks for the 1,3,4-thiadiazole core due to their inherent N-N-C-S skeleton. Various electrophilic partners can be employed to achieve the desired cyclization.

A primary and widely utilized method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the condensation of thiosemicarbazides with carboxylic acids or their derivatives. This reaction typically proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization. nih.govnih.gov The choice of dehydrating agent is crucial and can significantly influence the reaction conditions and yields. Commonly used reagents include strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govencyclopedia.pub

The proposed mechanism commences with a nucleophilic attack by the thioamide nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to ring closure, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. encyclopedia.pub

| Reagent/Catalyst | Starting Materials | Product Type | Reference |

| Polyphosphoric Acid (PPA) | Thiosemicarbazide, Carboxylic Acid | 2-Amino-1,3,4-thiadiazole (B1665364) | encyclopedia.pub |

| Phosphorus Oxychloride (POCl₃) | Thiosemicarbazide, Aromatic Carboxylic Acids | 2-Amino-5-aryl-1,3,4-thiadiazole | nih.gov |

| Sulfuric Acid (H₂SO₄) | Thiosemicarbazide, Carboxylic Acid | 2,5-Disubstituted-1,3,4-thiadiazole | nih.gov |

Beyond carboxylic acids, a range of other electrophilic reagents can induce the cyclization of thiosemicarbazides to form the 1,3,4-thiadiazole ring. For instance, the reaction of thiosemicarbazones, which are themselves derived from the condensation of thiosemicarbazide with aldehydes, can undergo oxidative cyclization. nih.gov Reagents such as ferric chloride (FeCl₃) are effective for this transformation. nih.gov

Another important class of electrophiles are isothiocyanates. Reaction with isothiocyanates can lead to the formation of thiadiazole derivatives, often involving a multi-step sequence. nih.gov Furthermore, iodine-mediated oxidative cyclization of thiosemicarbazones provides an efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov

To improve efficiency and simplify procedures, several one-pot synthetic strategies have been developed. These methods avoid the isolation of intermediates, such as the acylthiosemicarbazide. A notable example is the use of polyphosphate ester (PPE) as a mild and effective reagent for the one-pot reaction between a thiosemicarbazide and a carboxylic acid, yielding 2-amino-1,3,4-thiadiazole derivatives without the need for harsh or toxic additives like POCl₃. encyclopedia.pubprepchem.com The reaction proceeds through three steps in a single pot: salt formation, dehydration to an intermediate, and subsequent cyclodehydration to the final thiadiazole product. encyclopedia.pub

Another one-pot approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as both the solvent and catalyst for the reaction between carboxylic acids and thiosemicarbazide, offering a green and efficient synthesis method. acs.org

| One-Pot Reagent/System | Key Advantages | Product Type | Reference |

| Polyphosphate Ester (PPE) | Mild conditions, avoids toxic reagents | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pubprepchem.com |

| Deep Eutectic Solvent (DES) | Green, recyclable catalyst, no organic solvent | 2-Amino-5-substituted-1,3,4-thiadiazoles | acs.org |

Once the 1,3,4-thiadiazole ring is formed, its derivatives can be synthesized through nucleophilic substitution reactions. The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient, making them susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups by displacing suitable leaving groups.

For example, 5-amino-1,3,4-thiadiazole-2(3H)-thione can be reacted with electrophiles like 1-(chloromethyl)-4-fluorobenzene in a nucleophilic substitution reaction, where the sulfur atom acts as the nucleophile to displace the chloride, forming a new C-S bond. acs.orgacs.org This S-alkylation is a common strategy to elaborate the thiadiazole scaffold. nih.gov

Cyclization Reactions Involving Thiosemicarbazides

Synthesis of Specific Substituted (1,3,4-Thiadiazol-2-yl)methanamine Analogues

The synthesis of analogues bearing a methanamine moiety, -(CH₂)NH₂, at the 2-position of the thiadiazole ring requires a different strategy than the direct amination of the ring. A common approach involves the preparation of a key intermediate, a 2-(halomethyl)-1,3,4-thiadiazole, followed by amination.

A plausible synthetic route to obtain a this compound analogue, such as N-((5-phenyl-1,3,4-thiadiazol-2-yl)methyl)acetamide, can be envisioned. This would typically start with the synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. While direct synthesis is not widely reported in the provided search results, analogous syntheses of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles suggest that this can be achieved from the corresponding carboxylic acid (2-phenyl-1,3,4-thiadiazole-5-carboxylic acid) via reduction to the alcohol, followed by chlorination.

Once the 2-(chloromethyl) intermediate is obtained, the amine functionality can be introduced. A robust and well-established method for converting an alkyl halide to a primary amine is the Gabriel synthesis. youtube.com This method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically using hydrazine, liberates the desired primary amine, in this case, (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine. youtube.com This method avoids the common problem of over-alkylation often encountered with direct amination using ammonia. youtube.com

The resulting primary amine can then be acylated, for instance with acetic anhydride, to yield the corresponding acetamide (B32628) derivative.

Benzimidazole-Fused Thiadiazole Synthesis

The fusion of a benzimidazole (B57391) ring with a thiadiazole core leads to the creation of imidazo[2,1-b] encyclopedia.pubnih.govnih.govthiadiazole systems. These compounds are typically synthesized from benzimidazole precursors.

One common strategy involves using 2-mercaptobenzimidazole (B194830) as a starting material. nih.gov Another approach utilizes 2-(chloromethyl)-1H-benzo[d]imidazole, which can be reacted with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in the presence of a base like potassium hydroxide (B78521) to form a key intermediate, 5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine. nih.gov This intermediate can then be further modified to produce a variety of fused heterocyclic compounds. nih.gov The synthesis of several new 1,3,4-thiadiazole and imidazo[2,1-b]1,3,4-thiadiazole derivatives starting from 1-ethyl or benzyl (B1604629) 2-(2-amino-1,3,4-thiadiazol-5-yl)thiomethylbenzimidazole has been reported. nih.gov

A plausible reaction mechanism involves the condensation of o-phenylenediamine (B120857) with chloroacetic acid to yield a dihydrobenzimidazole intermediate, which then aromatizes. A subsequent nucleophilic substitution by a thiol displaces the chloro group, setting the stage for further cyclization or derivatization. nih.gov

Table 1: Synthesis of Benzimidazole-Thiadiazole Precursors

| Starting Material | Reagent | Product | Yield | Reference |

| 2-(chloromethyl)-1H-benzo[d]imidazole | 5-amino-1,3,4-thiadiazole-2-thiol, KOH | 5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine | 80% | nih.gov |

| o-phenylenediamine | Chloroacetic acid, 4N HCl | 2-(chloromethyl)-1H-benzo[d]imidazole | 90% | nih.gov |

Preparation of Functionalized Methanamine Side Chains

The introduction of a methanamine (-CH₂NH₂) group at the 2-position of the 1,3,4-thiadiazole ring is a critical step for creating the title compound. This is typically achieved through the transformation of a suitable precursor.

Reduction of Nitriles: A common strategy for synthesizing primary amines is the reduction of a nitrile (cyanide) group. This would involve the synthesis of 1,3,4-thiadiazole-2-carbonitrile (B8798023) as a key intermediate, which is then reduced to this compound using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Gabriel Synthesis: The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation. youtube.comyoutube.comyoutube.com This process involves the N-alkylation of potassium phthalimide with a suitable haloalkyl derivative, followed by the liberation of the primary amine. For the synthesis of this compound, the required precursor would be a 2-(halomethyl)-1,3,4-thiadiazole. The synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles has been reported, which are ideal substrates for this reaction. jocpr.com The reaction proceeds by treating thiosemicarbazides with monochloroacetyl chloride, resulting in cyclization to the chloromethyl derivative. jocpr.com The final amine is typically released from the phthalimide intermediate by reaction with hydrazine. youtube.com

Reduction of Amides: An alternative route is the reduction of a 2-carboxamide (B11827560) group. The synthesis of 1,3,4-thiadiazole-2-carboxamide (B11807702) derivatives can be achieved through various coupling reactions. These amides can then be reduced to the corresponding methanamine using strong reducing agents.

Synthesis of Thiadiazole-based Diamides

Thiadiazole scaffolds can be incorporated into molecules containing two amide linkages, known as diamides. The synthesis of these compounds often involves standard amide bond formation reactions. For instance, a series of thiadiazole amide derivatives were synthesized by reacting various amines with a corresponding carbonyl chloride, which was generated from the thiadiazole carboxylic acid and oxalyl chloride. nih.gov In cases where the thiadiazole carboxylic acid is unstable, direct condensation with a lithium salt can be employed. nih.gov

The synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides has also been reported, showcasing the versatility of the thiadiazole core in forming amide derivatives. jocpr.com These synthetic strategies can be adapted to create diamides, for example, by using a dicarboxylic acid to couple two molecules of a 2-amino-1,3,4-thiadiazole, or by starting with a diamino-thiadiazole derivative and acylating both amino groups.

Table 2: Representative Synthesis of Thiadiazole Carboxamides

| Thiadiazole Precursor | Coupling Partner | Coupling Method | Product Type | Reference |

| 1,3,4-Thiadiazole-2-carboxylic acid | Various amines | Acid chloride formation (oxalyl chloride), then acylation | Thiadiazole carboxamide | nih.gov |

| Lithium 1,3,4-thiadiazole-2-carboxylate | Aniline derivatives | Direct condensation | Thiadiazole carboxamide | nih.gov |

| 2-amino-5-substituted-1,3,4-thiadiazole | Substituted aryl/heterocyclic acids | Oxalyl chloride/DMF, then acylation | N-(5-substituted-1,3,4-thiadiazol-2-yl)amide | nih.gov |

Advances in Green Chemistry and Sustainable Synthesis of Thiadiazoles

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing heterocyclic compounds, including thiadiazoles. These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The synthesis of Hantzsch thiazole (B1198619) derivatives has been successfully performed under ultrasonic irradiation, demonstrating its utility in heterocyclic synthesis. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can be performed under solvent-free conditions to produce 2-aminothiazoles. organic-chemistry.org This approach avoids the use of toxic solvents and simplifies product purification. organic-chemistry.org

Greener Reagents and Catalysts: A key aspect of green chemistry is the replacement of hazardous reagents with milder, more sustainable alternatives.

Polyphosphate Ester (PPE): The use of PPE for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazides and carboxylic acids is a prime example. mdpi.comnih.gov It serves as a mild additive and dehydrating agent, replacing harsh and toxic reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. nih.govresearchgate.net

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid for the synthesis of Hantzsch thiazole derivatives, is another important advancement. mdpi.com The catalyst can be easily recovered by filtration and reused, making the process more economical and sustainable. mdpi.com

Water as a Solvent: Whenever possible, using water as a reaction solvent is highly desirable. Researchers have developed methods for synthesizing 2-acylamino-1,3,4-oxadiazoles using potassium iodate (B108269) as an oxidant in water, providing a facile and green route to these compounds. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Thiadiazoles

| Method | Conventional Approach | Green Alternative | Advantages of Green Method | Reference |

| Cyclodehydration | Concentrated H₂SO₄, POCl₃ | Polyphosphate Ester (PPE) | Milder conditions, avoids toxic reagents | mdpi.com, nih.gov, nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, higher yields | nih.gov, mdpi.com |

| Solvent | Organic solvents (e.g., ethanol, DMF) | Solvent-free conditions | Reduced waste, easier purification | organic-chemistry.org |

| Catalyst | Homogeneous acid/base catalysts | Reusable solid-supported catalysts | Catalyst can be recovered and reused | mdpi.com |

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazol 2 Yl Methanamine Derivatives

Core Scaffold Modifications and Their Pharmacological Impact

The 1,3,4-thiadiazole (B1197879) ring serves as a versatile foundation for a multitude of biologically active molecules. nih.gov Alterations to this core can significantly affect the pharmacological characteristics of its derivatives. The stability of the 1,3,4-thiadiazole ring contributes to its widespread use in medicinal chemistry. nih.gov The specific arrangement of nitrogen and sulfur atoms within the ring dictates its electronic properties and its capacity for hydrogen bonding, which are vital for interactions with biological targets. nih.gov

While the methanamine group is commonly situated at the 2-position of the thiadiazole ring in many active compounds, its relocation or the introduction of alternative linkers can substantially modify the molecule's activity. The nature of the linkage between the thiadiazole ring and other molecular fragments can impact conformational flexibility and, consequently, binding affinity to receptors or enzymes.

Research has demonstrated that the 1,3,4-thiadiazole ring can function as a bioisostere for other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. mdpi.com This type of bioisosteric replacement can yield compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The pharmacological outcome of these core modifications is highly dependent on the specific biological target. For example, in the development of anticancer agents, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) has been shown to cause a drastic drop in activity. mdpi.com Conversely, for enzyme inhibitors, modifications that optimize the scaffold's geometry and electronic distribution for binding to the active site are of utmost importance. acs.org

Influence of Substituents on Biological Potency and Selectivity

The substituents appended to the (1,3,4-Thiadiazol-2-yl)methanamine core are pivotal in defining the biological potency and selectivity of the derivatives. acs.org Through methodical variation of these substituents, medicinal chemists can fine-tune the pharmacological profile of the compounds. It has been observed that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core can enhance the anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

Aliphatic substituents, from simple alkyl chains to more complex cyclic systems, primarily affect the molecule's steric and hydrophobic properties. The size and shape of the aliphatic group can dictate how well the molecule fits into a binding pocket. nih.gov For example, lengthening an alkyl chain can increase lipophilicity, potentially improving membrane permeability but also possibly leading to non-specific binding.

Table 1: Effect of Aromatic and Aliphatic Substituents on Biological Activity

| 5-Position Substituent | Amine Substituent | Target/Activity | Reference |

| 4-Fluorophenyl | Phenylamino | Antituberculosis | nih.gov |

| Phenyl | H | Anticancer (MCF-7) | nih.gov |

| 4-(Trifluoromethyl)phenyl | H | Abl Kinase Inhibition | nih.gov |

The incorporation of heteroatoms like oxygen, nitrogen, and sulfur into the substituents of this compound derivatives can significantly alter their biological properties. researchgate.net Heteroatoms can act as hydrogen bond donors or acceptors, a critical interaction for the specific recognition of a ligand by its biological target. pensoft.net For example, a hydroxyl or primary amine group can donate a hydrogen bond, while a carbonyl or cyano group can accept one.

The introduction of heteroatoms can also modify a compound's polarity and solubility, which in turn affects its pharmacokinetic properties like absorption and distribution. nih.gov Replacing a methylene (B1212753) group with an oxygen atom to form an ether linkage, for instance, can increase the molecule's polarity and water solubility. The strategic placement of heteroatoms can also influence a molecule's conformational preferences, pre-organizing it for optimal binding to its target.

Table 2: Impact of Heteroatom-Containing Substituents

| Original Substituent Moiety | Heteroatom-Containing Moiety | Observed Effect | Reference |

| Phenyl | Thiazole (B1198619) | Reduced potency against 6-phosphogluconate dehydrogenase | acs.org |

| Phenyl | Pyridine | Reduced potency against 6-phosphogluconate dehydrogenase | acs.org |

| Phenyl | Thiophene | Reduced potency against 6-phosphogluconate dehydrogenase | acs.org |

Rational Design Principles for Enhanced Bioactivity

The rational design of this compound derivatives with superior bioactivity integrates SAR data with computational modeling and structural biology. nih.govnih.gov A fundamental principle is the identification of a specific biological target and the determination of its three-dimensional structure. This structural information enables the design of molecules that can fit precisely into the binding site and establish favorable interactions.

Another key principle is the optimization of the pharmacokinetic properties of lead compounds. This involves structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing polar groups can enhance solubility, while blocking sites of metabolic degradation can extend the compound's biological half-life.

Furthermore, the strategy of molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, has been effectively used to create novel compounds with dual or enhanced activity. acs.org This approach leverages the advantageous properties of each component to produce a more effective therapeutic agent. The iterative cycle of design, synthesis, and biological testing is central to the rational drug design process, facilitating the progressive refinement of compounds toward a desired therapeutic profile.

Pharmacological Spectrum and Biological Activities of 1,3,4 Thiadiazol 2 Yl Methanamine Derivatives

Antimicrobial Activity

Derivatives of (1,3,4-Thiadiazol-2-yl)methanamine have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a variety of bacteria and fungi, as well as some viruses. nih.govnih.govmdpi.combepls.comnih.govnih.govnih.govnih.gov The antimicrobial activity is often influenced by the nature of the substituents on the thiadiazole ring. nih.gov

Antibacterial Efficacy

A range of this compound derivatives have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives synthesized through the cyclization of various benzaldehydes with thiosemicarbazide (B42300) showed notable antimicrobial activity. nih.gov Studies have shown that the introduction of a halogen atom to the phenyl-1,3,4-thiadiazole moiety tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, newly synthesized 1,3,4-thiadiazole compounds demonstrated promising activity against Bacillus anthracis and Bacillus cereus. nih.gov Another study revealed that a tris-1,3,4-thiadiazole derivative, 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole, exhibited good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Corynebacterium diphtheriae. nih.gov

Antifungal Efficacy

The antifungal potential of this compound derivatives is a significant area of research. nih.govmdpi.comnih.govnih.govnih.govwjpmr.com Certain derivatives have shown high antifungal efficacy with low cytotoxicity to human cells. nih.govnih.gov For example, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, known as C1, has been identified as a potent agent against various Candida species, including azole-resistant isolates, and molds, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govnih.gov The mechanism of action for C1 involves the disruption of cell wall biogenesis, leading to altered cell morphology and integrity. nih.gov Unlike some antifungal agents, C1 does not affect the ergosterol (B1671047) content in Candida cells. nih.gov

Other studies have highlighted the antifungal activity of different derivatives. For instance, oxygenated substituents on the phenyl-1,3,4-thiadiazol moieties have been shown to impart significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov A series of newly synthesized 1,3,4-thiadiazole derivatives also demonstrated promising antifungal activity, with some compounds showing excellent results compared to the standard drug fluconazole. wjpmr.com Specifically, compounds with electron-withdrawing groups on the phenyl ring at position 3 of the 1,3,4-thiadiazole moiety, such as chlorine or a nitro group, showed a decrease in antifungal activity. mdpi.com

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species (including azole-resistant isolates), molds | Potent, MIC: 8-96 μg/ml | nih.govnih.gov |

| Derivatives with oxygenated substituents | Aspergillus niger, Candida albicans | Significant | nih.gov |

| Compounds 4a and 4b | Various fungi (excluding Candida albicans) | High potency | mdpi.com |

Antiviral Properties

The antiviral activity of 1,3,4-thiadiazole derivatives has been explored against a range of viruses. nih.govarkat-usa.orgnih.govmdpi.com As a bioisostere of pyrimidine, the thiadiazole ring can impart antiviral activity to compounds. nih.gov Some derivatives have shown inhibitory effects against viruses such as HIV-1, HIV-2, and human cytomegalovirus. arkat-usa.org For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov

Furthermore, a series of pyrrolyl-1,3,4-thiadiazole derivatives demonstrated antiviral activity against the West Nile and Dengue viruses. arkat-usa.org In the context of plant viruses, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have shown excellent protective activity against the Tobacco mosaic virus (TMV). mdpi.com

Anticancer and Antineoplastic Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.govmdpi.comnih.govbepls.commdpi.comnih.gov Their mechanism of action is often attributed to their ability to interfere with DNA replication, similar to their antimicrobial effects. nih.govmdpi.com These compounds have been shown to inhibit the proliferation of various cancer cells and can target specific molecular pathways involved in cancer progression. bepls.commdpi.com

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a wide range of cancer cell lines. nih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.net For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exhibited strong antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. mdpi.comresearchgate.net Importantly, many of these compounds show weaker cytotoxic activity against normal cell lines compared to cancer cells. mdpi.comresearchgate.net

Another notable compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against LoVo (colon cancer) and MCF-7 cell lines with IC50 values of 2.44 µM and 23.29 µM, respectively. nih.govmdpi.com Furthermore, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed the best activity against the MDA breast cancer cell line. mdpi.com Some derivatives have also shown activity against prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines. mdpi.com

The anticancer activity of these derivatives is often linked to their ability to inhibit various enzymes crucial for cancer cell proliferation, such as tyrosine kinases, topoisomerase II, and cyclin-dependent kinases (CDKs). nih.govmdpi.comsemanticscholar.org For example, some derivatives have been identified as inhibitors of Abl protein kinase and EGFR. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | mdpi.comresearchgate.net |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | mdpi.comresearchgate.net |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | nih.govmdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | nih.govmdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative | MDA (Breast) | 9 µM | mdpi.com |

Anti-metastatic and Anti-angiogenic Potentials

Beyond their direct cytotoxic effects, some this compound derivatives have shown potential in inhibiting cancer metastasis and angiogenesis, which are critical processes in tumor progression and spread. nih.gov

One study investigated the anti-metastatic potential of a series of thiadiazole honokiol (B1673403) derivatives using a wound-healing assay on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov Derivative 8a from this series was found to strongly inhibit the migration and invasion of both cell lines. nih.gov After 48 hours of treatment with 1.25 μM of derivative 8a, a significant reduction in cell migration was observed. nih.gov

In another study, N1-(1,3,4-thiadiazole-2-yl)-N3-m-chlorobenzoyl-urea was shown to significantly reduce the number of lung metastases in a Lewis-lung-carcinoma model, indicating its anti-metastatic properties. researchgate.net Furthermore, some 1,3,4-thiadiazole derivatives have been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Induction of Apoptosis and Autophagy

Derivatives of this compound have demonstrated significant potential in the realm of oncology, primarily through their ability to induce programmed cell death, or apoptosis, in cancer cells.

A series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their potential as anticancer agents. Among these, certain derivatives displayed significant antiproliferative activity. For instance, derivative 19 was found to arrest breast cancer cells (MCF-7) at the G2/M phase of the cell cycle, which is suggestive of CDK1 inhibition. researchgate.netrsc.org Further investigation through an annexin (B1180172) V-PI assay confirmed that compound 19 significantly increased early apoptosis to 15% and also increased the population of necrotic cells to 15%. researchgate.netrsc.org Molecular docking studies have supported these findings, indicating that compound 19 binds to the CDK1 pocket in a manner similar to known inhibitors. researchgate.netrsc.org

Another derivative, 6b , was also identified as having potent anticancer properties. However, its mechanism of action appears to differ from that of compound 19 . Derivative 6b significantly increased the percentage of cells in the sub-G1 phase, which is often indicative of apoptosis. researchgate.netrsc.org Interestingly, the annexin V-PI assay revealed that this compound did not induce apoptosis but rather increased the necrotic cell population to 12.5%. researchgate.netrsc.org

Further studies on other N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also highlighted their apoptosis-inducing effects. The compound with a 3-fluorophenyl substituent, for example, has shown notable activity against prostate (PC-3) and colon (HT-29) cancer cell lines, with IC50 values of 64.46 µM and 33.67 µM, respectively. mdpi.com These derivatives were found to significantly increase the activity of caspases 3, 8, and 9 in these cell lines. mdpi.com

A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ), has demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines, with IC50 values of 2.44 µM and 23.29 µM, respectively, after a 48-hour incubation period. nih.govmdpi.comnih.gov The anticancer potential of these derivatives is often attributed to their ability to interfere with DNA replication, as the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine. mdpi.com

While the induction of apoptosis by these compounds is well-documented, specific research detailing the induction of autophagy is less prevalent in the current literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Derivative 19 | MCF-7 (Breast) | G2/M cell cycle arrest, Early apoptosis induction | < 10 µM |

| Derivative 6b | MCF-7 (Breast) | Sub-G1 cell cycle arrest, Necrosis induction | < 10 µM |

| 3-fluorophenyl substituted derivative | PC-3 (Prostate) | Apoptosis induction | 64.46 µM |

| 3-fluorophenyl substituted derivative | HT-29 (Colon) | Apoptosis induction | 33.67 µM |

| Compound 2g | LoVo (Colon) | Anti-proliferative | 2.44 µM |

| Compound 2g | MCF-7 (Breast) | Anti-proliferative | 23.29 µM |

Anti-inflammatory and Analgesic Activities

A significant number of this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating their potential as alternatives to currently available non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested in vivo. All of the new compounds exhibited good analgesic action in the acetic acid-induced writhing test. nih.gov Some compounds in the series also demonstrated fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Another study synthesized novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole and found that the tested derivatives showed analgesic activity ranging from 46% to 56% in the acetic acid-induced writhing reflex method, with the standard drug acetylsalicylic acid showing 60% inhibition. thaiscience.info

A series of 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives were also synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov One compound, in particular, showed better anti-inflammatory activity compared to the standard drug diclofenac (B195802) in the carrageenan-induced rat paw edema model. nih.gov Several other derivatives in this series presented comparable antinociceptive activity to diclofenac. nih.gov

Further research into new 1,3,4-thiadiazole derivatives investigated their antinociceptive effects through various models, including the hot-plate, tail-clip, and acetic acid-induced writhing tests. nih.gov Certain compounds significantly reduced the writhing response in mice, indicating peripherally mediated antinociceptive activity. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Derivative Type | Test Model | Observed Activity |

|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid-induced writhing test | Good analgesic action |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid-induced writhing reflex | 46% to 56% inhibition of writhing |

| 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Superior anti-inflammatory activity to diclofenac |

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with a particular focus on the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

A series of thiadiazole-thiazolidinone hybrids were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Several of these compounds exhibited promising potency and selectivity for COX-2. For instance, compound 6l inhibited the COX-2 enzyme with an IC50 value of 70 nM and a selectivity index (SI) of 220, which is comparable to the standard drug celecoxib (B62257) (IC50 = 49 nM, SI = 308). nih.gov Molecular docking studies confirmed the binding of these compounds to the active site of COX-2. nih.gov

Another study focused on novel thiadiazole derivatives as selective COX-2 inhibitors. researchgate.net Sulfonamide-containing compounds were identified as the most potent candidates, with IC50 values in the range of 0.32–0.37 µM and high selectivity indices. researchgate.net In vivo testing showed that these compounds inhibited carrageenan-induced edema by approximately 47–56%, an effect nearly equivalent to that of celecoxib. researchgate.net

Further research has identified other 1,3,4-thiadiazole derivatives with significant COX-2 inhibitory activity. One derivative showed potent COX-1 and COX-2 inhibitory activity with IC50 values of 0.140 µM and 0.007 µM, respectively, resulting in a selectivity index of 20.00. researchgate.net

Table 3: COX-2 Inhibition by this compound Derivatives

| Compound/Derivative Type | COX-2 IC50 | Selectivity Index (SI) |

|---|---|---|

| Thiadiazole-thiazolidinone hybrid (6l) | 70 nM | 220 |

| Sulfonamide-containing thiadiazoles | 0.32–0.37 µM | High |

| Thiadiazole derivative | 0.007 µM | 20.00 |

Antiparasitic and Antiprotozoal Activities

The 1,3,4-thiadiazole nucleus is a common feature in a number of compounds with demonstrated efficacy against various parasites and protozoa, making its derivatives a promising area of research for new anti-infective agents.

Derivatives of this compound have shown notable activity against Trypanosoma cruzi, the causative agent of Chagas disease.

A series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) were screened for their in vitro and in vivo activity against T. cruzi. nih.govnih.gov From this series, several compounds were selected for further in vivo screening. nih.gov Two derivatives, S2 and S3 , led to significant decreases in parasitemia levels and mortality rates in infected mice. nih.gov Another derivative, S1 , was found to be twice as potent as megazol against trypomastigotes in vitro, although it did not show a significant effect in vivo. nih.govnih.gov Ultrastructural analysis of trypomastigotes treated with these derivatives revealed alterations in the flagellar structure and the nuclear envelope. nih.gov

**Table 4: Efficacy of Selected this compound Derivatives Against *Trypanosoma cruzi***

| Compound | In Vitro Activity | In Vivo Activity |

|---|---|---|

| S1 | 2-fold more potent than megazol against trypomastigotes | No significant decrease in parasitemia or mortality |

| S2 | - | Significant decrease in parasitemia |

| S3 | - | Decreased mortality |

Several this compound derivatives have been investigated for their leishmanicidal activity, showing promise against various Leishmania species.

A study on nitroheteroaryl-1,3,4-thiadiazoles investigated 21 compounds for their selectivity and efficacy against different Leishmania species. nih.gov Nitroimidazole and nitrofuran derivatives exhibited low toxicity to host cells (IC50 ≥ 80 µM) but high selectivity against intracellular amastigotes (selectivity index > 12). nih.gov The leishmanicidal effect of these compounds was partly attributed to the disruption of DNA-relaxed activities of topoisomerases I and II. nih.gov

Another study focused on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives and their activity against the promastigote stage of Leishmania major. nih.gov A methylimidazole-containing derivative was identified as the most active compound, with IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively, making it more than four times more effective than the standard drug Glucantime. nih.gov

**Table 5: Leishmanicidal Activity of this compound Derivatives Against *Leishmania major***

| Derivative Type | Target | IC50 Value | Selectivity Index |

|---|---|---|---|

| Nitroimidazole and nitrofuran derivatives | Intracellular amastigotes | - | >12 |

| Methylimidazole-containing derivative | Promastigotes | 11.2 µg/mL (24h), 7.1 µg/mL (48h) | - |

Central Nervous System (CNS) Activities

The versatility of the this compound scaffold extends to the central nervous system, with numerous derivatives exhibiting significant anticonvulsant activity.

A variety of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.govfrontiersin.orgecronicon.net Several compounds have shown good anticonvulsant activity in these tests. nih.gov For example, one study reported that a compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ and MES tests. nih.govfrontiersin.org

Another study found that the compound 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showed good activity in both PTZ and MES tests, with 83% and 75% inhibition, respectively, at a dose of 20 mg/kg. nih.govfrontiersin.org Furthermore, an N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide (B147674) derivative was found to be 1.8 times more effective than valproic acid, with an ED50 of 126.8 mg/kg in an isoniazid-induced seizure model. nih.govfrontiersin.org

Table 6: Anticonvulsant Activity of this compound Derivatives

| Compound/Derivative | Test Model | Activity | Dose |

|---|---|---|---|

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | scPTZ and MES | 85.44% inhibition | 100 mg/kg (scPTZ), 50 mg/kg (MES) |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | 83% and 75% inhibition | 20 mg/kg |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide | Isoniazid-induced seizures | ED50 of 126.8 mg/kg | - |

Anticonvulsant Properties

Derivatives of 1,3,4-thiadiazole are recognized for their significant anticonvulsant potential, a property attributed to the presence of the =N–C–S– moiety and the ring's strong aromaticity. nih.gov The essential structural features for this activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen-bonding domain. nih.govfrontiersin.org These compounds are thought to exert their effects by interacting with GABA receptors, leading to an influx of chloride ions that helps prevent abnormal electrical impulses in the brain. nih.govfrontiersin.org

Several studies have highlighted the efficacy of various substituted 1,3,4-thiadiazole derivatives in preclinical models of epilepsy. For instance, a series of 6-substituted- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test. nih.govnih.gov Among these, 6-(4-chlorophenyl)- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole emerged as a particularly promising candidate with a favorable median effective dose (ED50) of 23.7 mg/kg. nih.govnih.gov This compound also showed broad-spectrum activity in chemical-induced seizure models, suggesting its mechanism may involve the GABAergic system. nih.gov

The nature of the substituent on the thiadiazole ring plays a crucial role in determining the anticonvulsant activity. The presence of halo (Cl, Br, F), nitro, methyl, aldehyde, and hydroxy groups, as well as unsubstituted compounds, has been shown to enhance anticonvulsant effects. nih.gov Lipophilicity and the presence of electron-withdrawing groups are also important factors for the anticonvulsant activity of these compounds. nih.gov For example, a study on 2,5-disubstituted-1,3,4-thiadiazole derivatives found that bromo-substituted compounds offered significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.com Similarly, another study concluded that compounds containing a halo group exhibited good anticonvulsant activity. nih.govfrontiersin.org

The following table summarizes the anticonvulsant activity of selected this compound derivatives:

| Compound | Test Model | Activity | Reference |

| 6-(4-chlorophenyl)- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole | MES | ED50 of 23.7 mg/kg | nih.govnih.gov |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ | Significant protection | sphinxsai.com |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg | nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES & PTZ | 66.67% protection (MES), 80% protection (PTZ) at 100 mg/kg | nih.govfrontiersin.org |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628) | Induced convulsion | ≥50% activity at 30 mg/kg | frontiersin.org |

Anxiolytic and Antidepressant Effects

The neurotropic activities of this compound derivatives extend to potential anxiolytic and antidepressant effects. Research has shown that certain derivatives possess neuroprotective properties, which may contribute to their therapeutic potential in mood disorders. For example, the derivative 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) has demonstrated neuroprotective activity in neuronal cultures, suggesting a potential to mitigate neuronal damage that can be associated with anxiety and depression. researchgate.netnih.gov This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and even showed a trophic effect on neurons. researchgate.netnih.gov

Furthermore, the structural similarities of some 1,3,4-thiadiazole derivatives to known psychoactive compounds suggest their potential interaction with central nervous system targets relevant to anxiety and depression. The ability of these compounds to act as anticonvulsants, often linked to modulation of GABAergic neurotransmission, also points towards possible anxiolytic effects, as GABA is a key inhibitory neurotransmitter involved in regulating anxiety. nih.govfrontiersin.org

While direct clinical evidence for anxiolytic and antidepressant effects in humans is not yet established, the preclinical findings are promising. For instance, some synthesized 1,3,4-thiadiazole derivatives have been reported to exhibit antidepressant properties. nih.gov The broad neuroprotective and neuromodulatory activities of this class of compounds warrant further investigation into their potential as novel treatments for anxiety and depressive disorders.

Enzyme Inhibitory Activities

This compound derivatives have been extensively studied for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a well-known scaffold for the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.com

Several studies have demonstrated the potent inhibitory activity of this compound derivatives against different CA isoforms. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated as CA inhibitors, with one compound exhibiting a significantly lower IC50 value (0.402 ± 0.017 μM) than the standard drug acetazolamide (B1664987) (0.998 ± 0.046 μM). rsc.orgrsc.org Kinetic analysis revealed a competitive mode of inhibition for this potent derivative. rsc.orgrsc.org

Another study on new N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed potent inhibition of human CA I and II isoforms, with some compounds displaying Ki values in the low nanomolar range, making them more potent than acetazolamide. tandfonline.com Sulfonamide-based thiadiazole derivatives have also been investigated, with one compound containing both methoxy (B1213986) and chloro groups on the benzene (B151609) ring showing the lowest IC50 value. nih.gov

The following table summarizes the carbonic anhydrase inhibitory activity of selected derivatives:

| Compound Series | Target Isoform(s) | Key Findings | Reference |

| 1,3,4-thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | Compound 7i showed IC50 = 0.402 ± 0.017 μM, more potent than acetazolamide. | rsc.orgrsc.org |

| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA I, hCA II | Potent inhibition with Ki values in the low nanomolar range. | tandfonline.com |

| Sulfonamide-based thiadiazole derivatives | Carbonic Anhydrase | Derivative with methoxy and Cl groups showed the lowest IC50. | nih.gov |

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | CA I, CA II | Compound 1 was a more potent inhibitor of CA II than acetazolamide. | nih.gov |

Alpha-Glucosidase Inhibition

Derivatives of this compound have emerged as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. mdpi.com

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (B1664774). nih.govresearchgate.net Structure-activity relationship studies indicated that substituents with strong electron-donating or electron-withdrawing groups on the thiadiazole ring enhanced the inhibitory profile. nih.gov

Another study focused on 1,3,4-thiadiazole derivatives targeting both aldose reductase and α-glucosidase. nih.gov Several of these compounds showed significantly higher inhibitory activity towards α-glucosidase compared to acarbose, with Ki values in the micromolar range. nih.gov Similarly, newly synthesized 1,3,4-thiadiazole derivatives with acidic linkers also displayed pronounced inhibitory activity against α-glucosidase, with one compound being nearly 3.7 times more potent than acarbose. mdpi.comresearchgate.net

The table below presents the α-glucosidase inhibitory activity of some derivatives:

| Compound Series | Key Findings | Reference |

| 1,3,4-thiadiazole-bearing Schiff base analogues | Analogues 4, 8, and 9 showed remarkable inhibition with IC50 values of 2.20 ± 0.10, 1.10 ± 0.10, and 1.30 ± 0.10 μM, respectively. | nih.govresearchgate.net |

| 1,3,4-thiadiazole derivatives targeting aldose reductase and α-glucosidase | Compounds 6a, 6g, 6h, 6j, 6o, 6p, and 6q showed significantly higher inhibitory activity than acarbose. | nih.gov |

| 1,3,4-thiadiazole derivatives with acidic linkers | Compound 9'b showed an IC50 value of 3.66 mM, nearly 3.7 times lower than acarbose. | mdpi.comresearchgate.net |

| 1,2,4-triazole-thiol and 1,3,4-thiadiazole derivatives | Compound 2b was a highly effective inhibitor with an IC50 value of 0.49 μM. | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. tandfonline.comlookchem.com Several this compound derivatives have been investigated as potential AChE inhibitors.

Novel (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds have been synthesized and shown to act as AChE inhibitors in vitro, with some compounds exhibiting IC50 values in the low nanomolar range. tandfonline.comnih.gov One compound proved to be a selective and mixed-type AChE inhibitor. tandfonline.comnih.gov Indole-based thiadiazole derivatives have also shown potent AChE inhibition, with IC50 values ranging from 0.17 ± 0.05 to 33.10 ± 0.6 μM. nih.gov

Furthermore, a study on 1,3,4-thiadiazole derivatives with an amidic linkage demonstrated remarkable anticholinesterase activity, with six out of twelve synthesized compounds being more potent than the reference drug donepezil. tbzmed.ac.ir The most active compound had an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir Another study on drug-1,3,4-thiadiazole conjugates also reported potent and selective AChE inhibition in the nanomolar range, with one compound being significantly more active than the reference drug. nih.gov

The following table highlights the AChE inhibitory activity of these derivatives:

| Compound Series | Key Findings | Reference |

| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds | Compound 9 was a selective AChE inhibitor with an IC50 of 0.053 μM. | tandfonline.comnih.gov |

| Indole-based thiadiazole derivatives | Compound 8 was the most potent with an IC50 of 0.17 ± 0.05 μM. | nih.gov |

| 1,3,4-Thiadiazole derivatives with amidic linkage | Compound 7e was the most active with an IC50 of 1.82 ± 0.6 nM. | tbzmed.ac.ir |

| Drug-1,3,4-thiadiazole conjugates | Compound 3b was the most potent inhibitor with an IC50 of 18.1 ± 0.9 nM. | nih.gov |

| Indazole-based thiadiazole-thiazolidinone hybrids | Several scaffolds showed significant inhibitory effects with IC50 values below 1.26 μM. | nih.gov |

Glutaminase (B10826351) Inhibition

Glutaminase (GLS) is an enzyme that has gained attention as a therapeutic target in cancer due to its role in tumor metabolism. nih.gov this compound derivatives have been explored as allosteric inhibitors of this enzyme.

A series of allosteric kidney-type glutaminase (GLS) inhibitors were designed based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.gov Several derivatives in this series showed improved GLS inhibitory potency, with some compounds displaying IC50 values below 100 nM. nih.gov The presence of substituents capable of acting as hydrogen bond acceptors appeared to contribute to stronger intermolecular interactions with the enzyme. nih.gov

In another study, a thiadiazole–tetrahydropyrrole–pyridazine scaffold was used to develop GAC (a GLS isoform) inhibitors. acs.org This led to the identification of highly active inhibitors, and X-ray crystallography revealed a novel binding mode. acs.org The importance of a specific binding subpocket was demonstrated through mutational studies. acs.org Furthermore, the incorporation of a 1,3,4-thiadiazole moiety into an aminothiazole scaffold was found to be a favorable modification for improving specific GLS inhibition. researchgate.net

The table below summarizes the glutaminase inhibitory activity of these derivatives:

| Compound Series | Target | Key Findings | Reference |

| 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold | GLS | Compounds 2h, 2i, and 2m displayed IC50 values below 100 nM. | nih.gov |

| Thiadiazole–tetrahydropyrrole–pyridazine scaffold | GAC | Identification of high-activity inhibitors 11 and 39. | acs.org |

| Aminothiazole derivatives with a 1,3,4-thiadiazole moiety | GLS | Improved specific GLS inhibition. | researchgate.net |

Urease Inhibition

Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor in infections caused by pathogens such as Helicobacter pylori and Proteus mirabilis. Inhibition of this enzyme is a key strategy for the management of diseases associated with these microorganisms. Derivatives of 1,3,4-thiadiazole have emerged as potent urease inhibitors.

A study on new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles reported on their urease inhibitory activities. nih.gov Among the synthesized compounds, 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited potent urease inhibitory activities. nih.gov Another study focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid, which are bioisosteres of 1,3,4-thiadiazoles, also demonstrated significant urease inhibition. tandfonline.comnih.gov Compounds 4d, 5b, and 5d from this series were found to be more potent than the standard inhibitor, thiourea. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Standard | Standard IC50 (µM) |

|---|---|---|---|---|

| 4d (1,3,4-Oxadiazole derivative) | Jack Bean Urease | 16.1 ± 0.12 | Thiourea | 21.0 ± 0.011 |

| 5b (1,2,4-Triazole-3-thione derivative) | Jack Bean Urease | 18.9 ± 0.188 | Thiourea | 21.0 ± 0.011 |

| 5d (1,2,4-Triazole-3-thione derivative) | Jack Bean Urease | 16.7 ± 0.178 | Thiourea | 21.0 ± 0.011 |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage. Various 1,3,4-thiadiazole derivatives have been synthesized and screened for their antioxidant potential using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

One study reported that among a series of novel 1,3,4-thiadiazole derivatives, compounds TZD 5 and TZD 3 showed promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). researchgate.netsaudijournals.comsaudijournals.comresearchgate.net In another investigation, thiazolidinone derivatives of 1,3,4-thiadiazole were evaluated. nih.gov Compound 4 in this series demonstrated a DPPH scavenging activity of 33.98%, while Vitamin C showed 94.35% activity. nih.gov Furthermore, a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives were synthesized, and analogue D-16 was identified as the most potent antioxidant with an IC50 of 22.3 µM, significantly more potent than the ascorbic acid standard (IC50 = 111.6 µM). nih.gov

| Compound/Derivative | Assay | Activity | Standard | Standard Activity |

|---|---|---|---|---|

| TZD 5 | DPPH | IC50: 27.50 µM | Ascorbic Acid | IC50: 29.2 µM |

| TZD 3 | DPPH | IC50: 28.00 µM | Ascorbic Acid | IC50: 29.2 µM |

| Compound 4 (Thiazolidinone derivative) | DPPH | 33.98% scavenging | Vitamin C | 94.35% scavenging |

| Analogue D-16 | DPPH | IC50: 22.3 µM | Ascorbic Acid | IC50: 111.6 µM |

| Compound IIIA2 | DPPH | Good scavenging activity | - | - |

| Compound IIIA4 | DPPH | Good scavenging activity | - | - |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. There is an urgent need for new and effective antitubercular agents. The 1,3,4-thiadiazole scaffold has been a focal point in the development of novel compounds targeting this bacterium.

A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the tested compounds, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (compound 22) demonstrated the highest inhibitory activity. nih.gov In another study, novel thiadiazole-linked thiazole (B1198619) derivatives were synthesized and screened for their antitubercular activity against M. tuberculosis H37Ra. kthmcollege.ac.in Compounds 5g and 5i showed a minimum inhibitory concentration (MIC) of 15.625 µg/mL, while compound 5l was even more potent with a MIC of 7.1285 µg/mL. kthmcollege.ac.in Furthermore, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized, with compounds 5c and 5d exhibiting a significant MIC value of 3.12 µg/mL against M. tuberculosis H37Rv. connectjournals.com Additionally, certain 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives showed moderate antitubercular activity with a MIC of 10 µg/mL. nih.gov

| Compound/Derivative Series | Bacterial Strain | MIC (µg/mL) | Standard | Standard MIC (µg/mL) |

|---|---|---|---|---|

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | Highly active | - | - |

| Thiadiazole-thiazole derivative 5g | M. tuberculosis H37Ra | 15.625 | Rifampicin | - |

| Thiadiazole-thiazole derivative 5i | M. tuberculosis H37Ra | 15.625 | Rifampicin | - |

| Thiadiazole-thiazole derivative 5l | M. tuberculosis H37Ra | 7.1285 | Rifampicin | - |

| Pyrrolyl-thiadiazole derivative 5c | M. tuberculosis H37Rv | 3.12 | - | - |

| Pyrrolyl-thiadiazole derivative 5d | M. tuberculosis H37Rv | 3.12 | - | - |

| Fluoroquinolonic derivatives VIIa, b | M. tuberculosis H37Rv | 10 | - | - |

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. One therapeutic approach is to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase, or to modulate signaling pathways like the one involving protein tyrosine phosphatase 1B (PTP1B). Derivatives of 1,3,4-thiadiazole have shown promise as both α-glucosidase and PTP1B inhibitors.

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and assessed as α-glucosidase inhibitors. nih.govresearchgate.net Analogues 4, 8, and 9 displayed remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively, which were significantly more potent than the standard drug acarbose (IC50 = 11.50 ± 0.30 µM). nih.govresearchgate.net In another study, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones were synthesized and showed significant α-glucosidase inhibitory activity. mdpi.comresearchgate.net One derivative with a benzoic acid linker exhibited an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.comresearchgate.net

Furthermore, forty-one 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed as PTP1B inhibitors. acs.orgnih.gov These compounds displayed potential PTP1B inhibitory activities with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 µM, compared to the positive control lithocholic acid (IC50 = 9.62 ± 0.14 µM). acs.orgnih.gov The most potent compound, MY17, had an IC50 of 0.41 ± 0.05 µM. acs.orgnih.gov

| Compound/Derivative | Target Enzyme | IC50 | Standard | Standard IC50 |

|---|---|---|---|---|

| Analogue 4 (Schiff base) | α-Glucosidase | 2.20 ± 0.10 µM | Acarbose | 11.50 ± 0.30 µM |

| Analogue 8 (Schiff base) | α-Glucosidase | 1.10 ± 0.10 µM | Acarbose | 11.50 ± 0.30 µM |

| Analogue 9 (Schiff base) | α-Glucosidase | 1.30 ± 0.10 µM | Acarbose | 11.50 ± 0.30 µM |

| Benzoic acid linker derivative | α-Glucosidase | 3.66 mM | Acarbose | 13.88 mM |

| MY1-41 Series | PTP1B | 0.41 ± 0.05 to 4.68 ± 0.61 µM | Lithocholic acid | 9.62 ± 0.14 µM |

| MY17 | PTP1B | 0.41 ± 0.05 µM | Lithocholic acid | 9.62 ± 0.14 µM |

Anthelmintic Activity

Helminth infections are a major health concern, particularly in developing countries. The search for new anthelmintic drugs is ongoing due to the emergence of resistance to existing treatments. Derivatives of 1,3,4-thiadiazole have been explored for their potential in this area.

A study involved the synthesis of a number of 1-(5'-substituted phenoxymethyl-1',3',4'-thiadiazol-2'-yl)-2-methyl-4-substituted benzylidene imidazol-5-ones. documentsdelivered.com These compounds were screened for their cestodicidal activity against Hymenolepis nana infection in rats. documentsdelivered.com Another research focused on Schiff bases of 5-phenyl substituted, 2-amino-1,3,4-thiadiazole (B1665364) derivatives and investigated their anthelmintic activity against the earthworm Pheretima posthuma. amrita.edu The study measured the mean paralysis and mean lethal time, and found that most of the synthesized compounds had significant activity, with some being more effective than the standard drug. amrita.edu

| Compound Series | Test Organism | Activity |

|---|---|---|

| 1-(5'-substituted phenoxymethyl-1',3',4'-thiadiazol-2'-yl)-2-methyl-4-substituted benzylidene imidazol-5-ones | Hymenolepis nana (in rats) | Screened for cestodicidal activity |

| Schiff bases of 5-phenyl substituted, 2-amino-1,3,4-thiadiazole derivatives | Pheretima posthuma (earthworm) | Significant activity, some more effective than standard |

Diuretic Activity

Diuretics are drugs that increase the rate of urine flow and sodium excretion, and are used to treat conditions like hypertension, heart failure, and edema. The 1,3,4-thiadiazole nucleus has been identified as a promising pharmacophore for the development of new diuretic agents. nih.govderpharmachemica.comnih.gov

In a study, seven 5- and 2-thioate derivatives of 1,3,4-thiadiazoles were synthesized and evaluated for their diuretic activity in Swiss albino mice. nih.govresearchgate.netnih.govscispace.comresearcher.life The results indicated an increase in the excretion of both water and electrolytes. nih.govresearchgate.netnih.govscispace.comresearcher.life The 5-methyl-substituted derivatives showed a significant increase in water and electrolyte excretion compared to the negative control and the 5-amino-substituted derivatives. nih.govresearchgate.netnih.gov The highest diuretic activity (0.82) was observed for the para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole, while the lowest (0.56) was recorded for the propanethioate group at the 2nd position and an amino group at the 5th position of the 1,3,4-thiadiazole ring. researchgate.netnih.gov

| Compound/Derivative | Diuretic Activity Value | Effect on Excretion |

|---|---|---|

| para-Nitro-substituted benzene ring at 2-thioate of 5-methyl-1,3,4-thiadiazole | 0.82 | Increased water and electrolyte excretion |

| Propanethioate at 2nd position and amino at 5th position of 1,3,4-thiadiazole | 0.56 | Increased water and electrolyte excretion |

| 5-Methyl-substituted 1,3,4-thiadiazoles | Significant | Significant increase in water and electrolyte excretion |

Mechanistic Investigations of 1,3,4 Thiadiazol 2 Yl Methanamine Actions

Molecular Target Identification and Validation

The biological effects of 1,3,4-thiadiazole (B1197879) derivatives stem from their interactions with specific molecular targets, primarily receptors and enzymes.

Research has identified several receptors as targets for 1,3,4-thiadiazole compounds through binding assays and computational docking studies. These studies help in understanding the structural requirements for potent and selective receptor antagonism or agonism.

Derivatives of this class have been investigated for their potential to bind to various receptors, including:

Adenosine (B11128) A3 Receptors: Certain 1,3,4-thiadiazole derivatives have been evaluated as antagonists for human adenosine A3 receptors. nih.gov While a 1,2,4-thiadiazole (B1232254) regioisomer showed high affinity, the corresponding 1,3,4-thiadiazole analogue demonstrated weaker binding, highlighting the critical role of the heteroatom arrangement in receptor interaction. nih.gov

Estrogen Receptor (ER): In silico molecular docking studies have screened 1,3,4-thiadiazole derivatives against the estrogen receptor, which is a key target in breast cancer. Specific derivatives, such as those with a phenolic hydroxyl group, have shown high binding energies, suggesting a potential role in modulating ER activity. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a significant target in cancer therapy. Virtual screening and molecular docking have identified 1,3,4-thiadiazole derivatives from the ZINC database that show promising binding scores to VEGFR-2. mdpi.com Molecular dynamics simulations further supported the stable interaction of these compounds within the receptor's active site. mdpi.com

Table 1: Receptor Binding Affinity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Target Receptor | Findings | Reference |

| 1,3,4-Thiadiazole analogue | Adenosine A3 | Poor binding affinity compared to 1,2,4-isomer | nih.gov |

| TOH62 / TF62 | Estrogen Receptor (ER) | High binding energies (-9.36 / -8.85 kcal/mol) | biointerfaceresearch.com |

| ZINC Database Hits | VEGFR-2 | Promising docking scores and stable binding | mdpi.com |

The 1,3,4-thiadiazole scaffold is a common feature in many enzyme inhibitors. Kinetic studies have been crucial in elucidating their mechanism of action, revealing whether they act as competitive, non-competitive, or mixed-type inhibitors.

Key enzymes targeted by 1,3,4-thiadiazole derivatives include:

Acetylcholinesterase (AChE): A series of drug-1,3,4-thiadiazole hybrid compounds demonstrated potent AChE inhibitory activity. Kinetic analyses revealed a mixed-type inhibition mechanism for the most active compound, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov

Protein Tyrosine Phosphatases (PTPs): Derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase Epsilon (PTPε) and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net For PTP1B, kinetic studies showed that the inhibitor acted in a competitive manner. researchgate.net

c-Jun N-terminal Kinases (JNKs): A series of 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine derivatives were identified as potent and selective JNK inhibitors that target the JIP-1 docking site, rather than the highly conserved ATP binding pocket. nih.gov

Other Enzymes: The 1,3,4-thiadiazole-2-amine structure is associated with the inhibition of various other enzymes critical for cell proliferation and survival, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), topoisomerase II, and peptide deformylase (PDF). nih.govnih.gov

Table 2: Enzyme Inhibition Data for 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Enzyme | IC50 | Inhibition Type | Reference |

| Drug-1,3,4-Thiadiazole Hybrid (3b) | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | Mixed-type | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides | Tyrosine Kinase | 5.41 ± 0.35 µM (SKNMC cells) | Not specified | mdpi.com |

| Thiazolidine-2,4-dione derivative (MY17) | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Competitive | researchgate.net |

| 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amines | c-Jun N-terminal Kinase (JNK) | Not specified | Substrate Competitive | nih.gov |

Cellular Pathway Modulation

By targeting key receptors and enzymes, (1,3,4-Thiadiazol-2-yl)methanamine and related compounds can modulate critical cellular signaling pathways implicated in various diseases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism that is frequently overactivated in cancer. nih.govmdpi.com Several studies have demonstrated the ability of 1,3,4-thiadiazole derivatives to inhibit this pathway.